The Occurrence and Distribution of 3',6-Disinapoylsucrose: A Technical Guide for Researchers
The Occurrence and Distribution of 3',6-Disinapoylsucrose: A Technical Guide for Researchers
Introduction
3',6-Disinapoylsucrose is a naturally occurring oligosaccharide ester that has garnered significant attention within the scientific community for its diverse and potent biological activities. Structurally, it consists of a sucrose molecule esterified with two sinapic acid moieties at the 3' and 6 positions of the fructose and glucose units, respectively. This compound is a member of the broader class of phenylpropanoid sucrose esters, which are secondary metabolites widely distributed in the plant kingdom.[1]
Initial research has primarily focused on the neurological benefits of 3',6-disinapoylsucrose, with studies demonstrating its antidepressant-like, anxiolytic-like, and neuroprotective properties.[2][3] The underlying mechanisms for these effects are multifaceted, involving the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, inhibition of monoamine oxidase (MAO), and the activation of the cyclic AMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) signaling pathway.[3] Furthermore, its antioxidant capabilities contribute to its neuroprotective effects by mitigating oxidative stress.[2]
This technical guide provides a comprehensive overview of the natural sources, distribution, putative biosynthetic pathway, and methodologies for the extraction, purification, and characterization of 3',6-disinapoylsucrose. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising bioactive compound.
Natural Sources and Distribution of 3',6-Disinapoylsucrose
3',6-Disinapoylsucrose has been identified in a select number of plant families, with the Polygalaceae family being the most prominent source. The roots of Polygala tenuifolia Willd., a plant used in traditional Chinese medicine, are a particularly rich source of this compound.[4] Its presence has also been confirmed in other Polygala species, as well as in plants from other families, indicating a somewhat broader, though not ubiquitous, distribution.
Distribution in Plant Tissues
Current research indicates that 3',6-disinapoylsucrose is not uniformly distributed throughout the plant. In Polygala tenuifolia, it is predominantly found in the root bark.[5] This localization suggests a potential role in defense mechanisms or as a storage form of phenylpropanoids in the root. One study on the post-harvest processing of Polygala tenuifolia root bark revealed that the concentration of 3',6-disinapoylsucrose can be significantly affected by the processing method, with rehydration of dried roots leading to a notable decrease in its content.[5] This highlights the importance of appropriate handling and processing to preserve the integrity of this bioactive compound.
| Plant Species | Family | Plant Part | Reported Presence/Concentration | Reference(s) |
| Polygala tenuifolia Willd. | Polygalaceae | Root, Root Bark | Major bioactive component | [3][4][6] |
| Polygala glomerata Lour. | Polygalaceae | Not specified | Present | [7] |
| Polygala virgata Thunb. | Polygalaceae | Not specified | Present | [8] |
| Polygala reinii Franch. & Sav. | Polygalaceae | Not specified | Present | [8] |
| Polygala inexpectata Peşmen & Erik | Polygalaceae | Whole Plant | Isolated and characterized | [9] |
| Raphanus sativus L. | Brassicaceae | Not specified | Present | [2][8] |
| Securidaca longipedunculata Fresen. | Polygalaceae | Bark | Isolated from the bark | [7] |
Putative Biosynthesis of 3',6-Disinapoylsucrose
The precise biosynthetic pathway of 3',6-disinapoylsucrose has not been fully elucidated in Polygala. However, based on the well-established general phenylpropanoid pathway and the biosynthesis of other sinapoyl esters, a putative pathway can be proposed.[10] The biosynthesis of phenylpropanoid sucrose esters involves the convergence of the phenylpropanoid pathway, which produces the acyl donors (in this case, sinapic acid), and sucrose metabolism.
The initial steps involve the synthesis of L-phenylalanine from the shikimate pathway. Phenylalanine is then converted to sinapic acid through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and subsequent hydroxylases and O-methyltransferases. The activated form of sinapic acid, likely sinapoyl-CoA or sinapoyl-glucose, then serves as the acyl donor for the esterification of sucrose.
The final steps are catalyzed by acyltransferases, which are responsible for the specific transfer of the sinapoyl moieties to the hydroxyl groups of the sucrose molecule. It is hypothesized that two distinct acyltransferases may be involved in the sequential esterification at the 6- and 3'-positions of the sucrose backbone.
Caption: A putative biosynthetic pathway for 3',6-Disinapoylsucrose.
Methodologies for Extraction, Purification, and Characterization
The isolation and purification of 3',6-disinapoylsucrose from its natural sources require a multi-step approach involving extraction and chromatographic separation. The structural elucidation is then achieved through a combination of spectroscopic techniques.
Extraction and Purification Workflow
The following is a generalized workflow for the extraction and purification of 3',6-disinapoylsucrose, primarily based on methodologies reported for its isolation from Polygala species.[9]
Step 1: Extraction
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Material Preparation: Air-dried and powdered plant material (e.g., roots of Polygala tenuifolia) is used as the starting material.
-
Solvent Extraction: The powdered material is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The rationale for using methanol is its ability to efficiently extract a wide range of polar to moderately polar compounds, including oligosaccharide esters.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
Step 2: Preliminary Fractionation
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc). This step removes non-polar compounds like lipids and chlorophylls (in the n-hexane and DCM fractions) and separates compounds based on their polarity. 3',6-Disinapoylsucrose is expected to remain in the more polar aqueous or ethyl acetate fractions.
Step 3: Chromatographic Purification
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Column Chromatography: The polar fraction is subjected to column chromatography over a silica gel or a reversed-phase (C18) stationary phase. A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of dichloromethane-methanol or water-methanol can be used. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Preparative HPLC: Fractions containing 3',6-disinapoylsucrose are pooled, concentrated, and further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. This step is crucial for obtaining the compound in high purity.
Caption: A generalized workflow for the extraction and purification of 3',6-Disinapoylsucrose.
Analytical Characterization
The definitive identification of 3',6-disinapoylsucrose is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass and elemental composition of the purified compound. This technique provides a highly accurate molecular formula, which is a critical piece of data for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are essential for unambiguously determining the structure of 3',6-disinapoylsucrose.
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including the characteristic signals of the sinapoyl moieties and the sucrose backbone.
-
¹³C NMR: Reveals the number and types of carbon atoms present.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the spin systems of the glucose, fructose, and sinapoyl units.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for determining the points of esterification between the sinapic acid and sucrose moieties.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to confirm the stereochemistry and conformation of the molecule.
The following table summarizes the ¹H and ¹³C NMR data for 3',6-disinapoylsucrose as reported in the literature.[9]
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| Glucose Moiety | ||
| 1 | 92.5 | 5.45 (d, 3.5) |
| 2 | 72.3 | 3.55 (m) |
| 3 | 73.8 | 3.75 (m) |
| 4 | 70.5 | 3.35 (m) |
| 5 | 72.8 | 4.00 (m) |
| 6 | 63.5 | 4.50 (dd, 12.0, 2.0), 4.40 (dd, 12.0, 5.5) |
| Fructose Moiety | ||
| 1' | 63.2 | 3.70 (d, 12.5), 3.65 (d, 12.5) |
| 2' | 104.8 | - |
| 3' | 79.5 | 5.50 (d, 5.5) |
| 4' | 75.8 | 4.15 (d, 5.5) |
| 5' | 82.5 | 4.20 (m) |
| 6' | 61.5 | 3.85 (d, 13.0), 3.80 (d, 13.0) |
| Sinapoyl Moiety at C-6 | ||
| 1'' | 126.5 | - |
| 2'', 6'' | 107.8 | 6.80 (s) |
| 3'', 5'' | 149.2 | - |
| 4'' | 139.5 | - |
| 7'' | 146.8 | 7.60 (d, 16.0) |
| 8'' | 115.2 | 6.35 (d, 16.0) |
| 9'' | 168.2 | - |
| OMe | 56.8 | 3.80 (s) |
| Sinapoyl Moiety at C-3' | ||
| 1''' | 126.8 | - |
| 2''', 6''' | 107.5 | 6.75 (s) |
| 3''', 5''' | 149.0 | - |
| 4''' | 139.2 | - |
| 7''' | 146.5 | 7.55 (d, 16.0) |
| 8''' | 115.5 | 6.30 (d, 16.0) |
| 9''' | 168.0 | - |
| OMe | 56.5 | 3.75 (s) |
Biological Significance and Future Perspectives
The growing body of evidence supporting the pharmacological activities of 3',6-disinapoylsucrose underscores its potential as a lead compound for the development of new therapeutic agents, particularly for neurological and psychiatric disorders. Its ability to modulate multiple targets within the central nervous system makes it an attractive candidate for further investigation.
Future research should focus on several key areas:
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Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of 3',6-disinapoylsucrose is essential for its development as a drug.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3',6-disinapoylsucrose could lead to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic properties.
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Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of 3',6-disinapoylsucrose in humans for its potential therapeutic applications.
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Sustainable Sourcing: Exploration of sustainable and scalable methods for the production of 3',6-disinapoylsucrose, either through optimized cultivation and extraction from high-yielding plant sources or through biotechnological approaches such as plant cell culture or microbial fermentation, will be crucial for its commercial viability.
References
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Biopurify. (n.d.). 3,6′-Disinapoylsucrose. CAS 139891-98-8. Retrieved February 9, 2026, from [Link]
- Li, Y., et al. (2014). Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia. Planta Medica, 80(10), 841-844.
- Hu, Y., et al. (2011). Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd. Journal of Pharmacy and Pharmacology, 63(6), 869-874.
- Tatlı, İ. İ., et al. (2022).
-
ResearchGate. (n.d.). Structure of 3,6′-disinapoyl sucrose. Retrieved February 9, 2026, from [Link]
- Zhang, H., et al. (2023). Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry. Journal of Food and Drug Analysis, 31(1), 1-12.
-
National Center for Biotechnology Information. (n.d.). 3',6-Disinapoylsucrose. PubChem Compound Database. Retrieved February 9, 2026, from [Link]
- Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20.
- Panda, P., et al. (2011). Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics. Current Medicinal Chemistry, 18(21), 3234-3251.
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